molecular formula C8H5BrF3NO2 B1440290 Methyl 3-bromo-5-(trifluoromethyl)picolinate CAS No. 1211536-14-9

Methyl 3-bromo-5-(trifluoromethyl)picolinate

Cat. No.: B1440290
CAS No.: 1211536-14-9
M. Wt: 284.03 g/mol
InChI Key: GODMRNGPQNZHPC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(trifluoromethyl)picolinate: is an organic compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Lewis Acids: Employed in Friedel-Crafts acylation reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products:

    Substituted Pyridine Derivatives: Formed through substitution reactions.

    Oxidized or Reduced Products: Resulting from oxidation or reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound can participate in electron transfer processes and form stable complexes with metal ions, which are essential for its catalytic activity .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-5-(trifluoromethyl)picolinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its benzoate and benzaldehyde analogs. This uniqueness makes it valuable in specific chemical reactions and applications where pyridine derivatives are preferred .

Properties

IUPAC Name

methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODMRNGPQNZHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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